molecular formula C13H13NO2 B1346998 Phenol, 4-[(4-methoxyphenyl)amino]- CAS No. 27151-54-8

Phenol, 4-[(4-methoxyphenyl)amino]-

Cat. No.: B1346998
CAS No.: 27151-54-8
M. Wt: 215.25 g/mol
InChI Key: FINAQCQAJZNKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-[(4-methoxyphenyl)amino]- (CAS RN: 27151-54-8) is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This chemical is classified as a diphenylamine derivative and is supplied as a brown to white solid . Its physical characteristics include a melting point in the range of 105-108 °C . Researchers should store this compound sealed in a dry environment at room temperature to maintain its stability . As a member of this chemical family, it serves as a valuable building block in organic synthesis and materials science research. Its structure suggests potential for further chemical modification and study in the development of novel molecular entities. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

27151-54-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(4-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-13-8-4-11(5-9-13)14-10-2-6-12(15)7-3-10/h2-9,14-15H,1H3

InChI Key

FINAQCQAJZNKLH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)O

Other CAS No.

27151-54-8

Origin of Product

United States

Preparation Methods

Condensation Reaction Between p-Aminophenol and p-Methoxybenzaldehyde

One of the most common and straightforward synthetic routes to prepare Phenol, 4-[(4-methoxyphenyl)amino]- involves a condensation reaction between p-aminophenol and p-methoxybenzaldehyde. This method is widely reported due to its simplicity and efficiency.

  • Reaction Type: Schiff base formation (imine formation) followed by reduction or direct isolation of the imine.
  • Reagents:
    • p-Aminophenol (4-aminophenol)
    • p-Methoxybenzaldehyde
  • Solvents: Ethanol or methanol are typically used as solvents to dissolve both reactants.
  • Catalysts: Acid catalysts such as hydrochloric acid or acetic acid may be employed to facilitate the condensation.
  • Conditions:
    • Mild heating (reflux) for several hours to promote imine formation.
    • The reaction mixture is often stirred under nitrogen to prevent oxidation.
  • Post-reaction: The imine intermediate can be isolated or further reduced to the corresponding amine if desired.

This method yields the target compound with good purity and yield, leveraging the nucleophilic amine of p-aminophenol attacking the aldehyde carbonyl of p-methoxybenzaldehyde to form the imine linkage.

Aromatic Nucleophilic Substitution (Amination) of 4-Halophenol Derivatives

Another synthetic approach involves the nucleophilic aromatic substitution of 4-halophenol (e.g., 4-chlorophenol) with 4-methoxyaniline under controlled conditions.

  • Reaction Type: Nucleophilic aromatic substitution (SNAr)
  • Reagents:
    • 4-Halophenol (e.g., 4-chlorophenol)
    • 4-Methoxyaniline
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions:
    • Elevated temperatures (80–150 °C) to facilitate substitution
    • Use of a base such as potassium carbonate or sodium hydroxide to deprotonate phenol and activate nucleophile
  • Outcome: The halogen atom is displaced by the amino group of 4-methoxyaniline, forming the desired 4-(4-methoxyanilino)phenol.

This method is advantageous for industrial scale-up due to the availability of starting materials and the robustness of the reaction.

Multi-Step Synthesis via Protected Amino Acid Derivatives and Click Chemistry (Advanced Synthetic Route)

In more complex synthetic schemes, especially for derivatives or analogs, the compound can be prepared via multi-step routes involving:

  • Protection of amino groups (e.g., Boc-protection of L-phenylalanine derivatives)
  • Coupling reactions with 4-methoxy-N-methylaniline using peptide coupling reagents such as PyBOP in the presence of bases like DIEA
  • Deprotection steps to free amines
  • Azide formation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce substituted aniline moieties
  • Final acylation to yield the target compound or its derivatives

This synthetic strategy is more common in medicinal chemistry research for generating libraries of related compounds with varied substitutions for structure-activity relationship (SAR) studies.

Iodination and Further Functionalization (Derivative Preparation)

For derivatives such as iodinated analogs of Phenol, 4-[(4-methoxyphenyl)amino]-, iodination of phenol derivatives is performed using reagents like sodium hypochlorite and sodium iodide or N-iodosuccinimide (NIS) in aqueous alcohol solvents. This step is often followed by further functionalization to introduce additional substituents or to modify biological activity.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Condensation of p-aminophenol and p-methoxybenzaldehyde p-Aminophenol, p-Methoxybenzaldehyde Acid catalyst (HCl, AcOH) Reflux in ethanol/methanol Simple, high yield, mild conditions May require reduction step for amine
Nucleophilic Aromatic Substitution (SNAr) 4-Halophenol, 4-Methoxyaniline Base (K2CO3, NaOH) Elevated temperature, polar aprotic solvent Suitable for scale-up, robust Requires halogenated phenol precursor
Multi-step peptide coupling and click chemistry Protected amino acid derivatives, 4-methoxy-N-methylaniline PyBOP, DIEA, Cu catalyst Multiple steps, controlled temp Enables structural diversity Complex, time-consuming
Iodination and further functionalization Phenol derivatives Sodium hypochlorite, sodium iodide, NIS Aqueous alcohol solvents Useful for derivative synthesis Multi-step, requires careful control

Research Findings and Notes

  • The condensation method is the most frequently reported and industrially relevant due to its straightforwardness and cost-effectiveness.
  • The SNAr method is preferred when halogenated phenol precursors are readily available and when direct amination is desired without forming imine intermediates.
  • Advanced synthetic routes involving peptide coupling and click chemistry are primarily used in research settings to create compound libraries for biological screening, especially in antiviral and anticancer drug development.
  • Iodination and other halogenation reactions expand the chemical space of this compound class, enabling further functionalization and tuning of biological properties.
  • Purification methods commonly include recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

Q & A

Q. How to address discrepancies between experimental and computational hyperpolarizability values?

  • Resolution Strategy : Apply frequency-dependent corrections (e.g., two-level model) to HRS data. Include solvent effects and intermolecular interactions in DFT simulations. Cross-validate with Electric Field-Induced Second Harmonic (EFISH) generation in solution-phase studies .

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